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Validated Potency (IC50) Data

The table below summarizes the key inhibitory data for Vatalanib against VEGFR2 and related kinases, as

reported across multiple sources.

Target Kinase Reported IC50 Source Type

VEGFR2 (KDR/Flk-1) 37 nM Supplier Bioactivity Data [1] [2] [3]

VEGFR1 (Flt-1) 77 nM Supplier Bioactivity Data [4] [3]

VEGFR3 (Flt-4) 660 nM Supplier Bioactivity Data [3]

PDGFRβ 580 nM Supplier Bioactivity Data [2] [3]

c-Kit 730 nM Supplier Bioactivity Data [2] [3]

Experimental Protocol for IC50 Determination

The IC50 value of 37 nM was established through a standard in vitro kinase assay. The methodology below,

described in the search results, outlines the core protocol [3].
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1. Enzyme Preparation: The kinase domain of VEGFR2 is expressed as a recombinant GST-
fusion protein in a baculovirus system and purified using glutathione-Sepharose.
2. Reaction Conditions: The assay is conducted in a 96-well plate format. The kinase reaction uses:

Phosphate Donor: γ-³³P-ATP
Acceptor Substrate: poly-(Glu:Tyr) peptide in a 4:1 ratio

Buffer: Optimized for each kinase, typically containing Tris-HCl (pH 7.5), MnCl₂, MgCl₂, DTT,
and polyethylene glycol

3. Reaction Termination & Measurement: The reaction is stopped with EDTA. An aliquot is
transferred to a Immobilon-PVDF membrane using a filter system. After washing, the amount of

incorporated radioactivity (³³P) on the membrane is quantified by scintillation counting, which
measures the kinase activity.

4. IC50 Calculation: The percentage inhibition of kinase activity by Vatalanib across a range of
concentrations is determined. The IC50 value (37 nM) is then calculated using linear regression

analysis of this inhibition data.

Molecular Mechanism and Binding

Vatalanib is classified as a multi-targeted tyrosine kinase inhibitor with its primary mechanism being the

inhibition of the VEGF signaling pathway [4]. The following diagram illustrates its mechanism of action and

the experimental workflow for validation.
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As the diagram shows, Vatalanib functions by binding to the ATP-binding site in the tyrosine kinase

domain of VEGFR2. This binding competitively inhibits ATP, preventing receptor autophosphorylation and

subsequent activation of downstream pro-angiogenic signaling pathways [4] [5].

Context for Researcher Comparison

When comparing Vatalanib to other inhibitors in your guide, the following points may be valuable:
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Pharmacophore Model: The design of many VEGFR2 inhibitors, including Vatalanib, follows a

common pharmacophore featuring a flat heteroaromatic ring, a central hydrophobic linker, a spacer
with hydrogen-bonding capabilities, and a terminal hydrophobic moiety [6].

Benchmarking Against New Compounds: Recent research on novel phthalazine derivatives
(similar to Vatalanib's core structure) has yielded compounds with VEGFR2 IC50 values in the range

of 0.148 to 0.892 μM (148-892 nM), providing a contemporary performance benchmark for
Vatalanib's established potency [6].

Clinical Relevance: While potent in pre-clinical models, Vatalanib's clinical development highlighted
challenges common to the drug class. A phase Ib study noted that while active, combining it with

another targeted therapy required dose adjustments due to toxicities, underscoring the translation
from biochemical potency to clinical utility [7].
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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